4-Aminobutyric acid-2,2-d2

Übersicht

Beschreibung

4-Aminobutyric acid-2,2-d2 is a useful research compound. Its molecular formula is C4H9NO2 and its molecular weight is 105.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of the compound 4-Aminobutyric acid-2,2-d2, also known as 4-amino-2,2-dideuteriobutanoic acid, is the GABA (gamma-aminobutyric acid) receptor in the central nervous system . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system .

Mode of Action

this compound interacts with its targets by enhancing the neurotransmitter GABA at the GABA A receptor . This results in the sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

this compound affects the GABAergic pathway . It is involved in the regulation of growth, development, stress response, and other important activities in the life cycle of plants . The major pathway of GABA biosynthesis is the irreversible decarboxylation of L-glutamate catalyzed by glutamate decarboxylase .

Result of Action

The molecular and cellular effects of this compound’s action involve reducing the excitability of neurons . This regulatory function is essential for preventing excessive neural activity, contributing to the overall stability and proper functioning of the nervous system .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, humidity, and oxygen content . These factors can affect the accumulation of GABA in organisms .

Biologische Aktivität

4-Aminobutyric acid-2,2-d2, commonly referred to as GABA-d2, is a deuterated form of gamma-aminobutyric acid (GABA), a crucial neurotransmitter in the central nervous system. This compound is notable for its role in neurotransmission and its potential therapeutic applications in various neurological disorders. The incorporation of deuterium enhances the stability and tracking capabilities of the molecule in biological studies. This article explores the biological activity of GABA-d2, highlighting its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

GABA-d2 exhibits similar biochemical properties to its non-deuterated counterpart, GABA. It functions primarily as an inhibitory neurotransmitter, playing a vital role in reducing neuronal excitability throughout the nervous system.

Key Characteristics

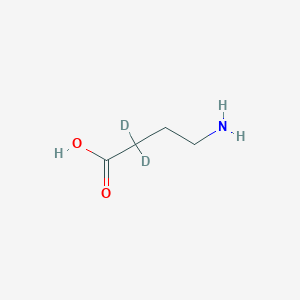

- Chemical Structure : GABA-d2 has a linear formula of H2N(CH2)2CD2CO2H, with deuterium atoms replacing hydrogen.

- Solubility : Highly soluble in water, facilitating its use in various biological assays.

- Stability : The presence of deuterium increases the compound's resistance to metabolic degradation, making it suitable for long-term studies.

Cellular Effects

GABA-d2 influences various cellular processes through its interaction with GABA receptors. These receptors are pivotal in mediating inhibitory neurotransmission.

Effects on Neuronal Activity

- Inhibition of Neuronal Excitability : GABA-d2 binds to GABAA and GABAB receptors, leading to hyperpolarization of neurons and decreased firing rates.

- Modulation of Neurotransmitter Release : It regulates the release of other neurotransmitters, such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions.

Molecular Mechanisms

The biological activity of GABA-d2 is mediated through several molecular pathways:

-

Receptor Binding :

- GABA-d2 binds to specific sites on GABAA receptors, facilitating chloride ion influx and neuronal inhibition.

- It also interacts with GABAB receptors, which are involved in presynaptic inhibition.

-

Signal Transduction :

- The binding activates intracellular signaling cascades that modulate gene expression related to neuronal plasticity and survival.

- Transport Mechanisms :

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of GABA-d2 in models of oxidative stress. The results indicated that GABA-d2 administration significantly reduced neuronal cell death and oxidative damage markers compared to control groups. This suggests potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Interaction with Calcium Signaling

Research demonstrated that GABA-d2 enhances calcium signaling pathways in neuronal cells. The interaction between GABA-d2 and calcium ions was shown to promote the biosynthesis of phenolic compounds in plant models, indicating a broader role in cellular signaling beyond neuronal systems .

Table 1: Comparison of Biological Activities

| Activity Type | Non-Deuterated GABA | This compound |

|---|---|---|

| Receptor Binding | High | Higher due to stability |

| Neurotransmitter Release | Moderate | Enhanced |

| Neuroprotection | Moderate | Significant |

| Calcium Interaction | Low | Moderate |

Table 2: Experimental Conditions for Cellular Studies

| Experiment Type | Concentration (mM) | Duration (hours) | Observed Effects |

|---|---|---|---|

| Neuroprotection Assay | 0.5 | 24 | Reduced cell death |

| Calcium Signaling Study | 1.0 | 12 | Increased phenolic compound synthesis |

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Research

Role in Neurotransmission:

GABA is the principal inhibitory neurotransmitter in mammals, playing a vital role in reducing neuronal excitability. The deuterated variant, GABA-d2, is utilized in neuropharmacological studies to trace GABA metabolism and its effects on neurotransmission without interference from endogenous GABA due to its isotopic labeling.

Case Study:

In a study investigating the effects of GABA on anxiety disorders, GABA-d2 was administered to animal models to observe changes in behavioral responses and neurotransmitter levels. Results indicated that GABA-d2 effectively reduced anxiety-like behaviors, suggesting its potential for therapeutic applications .

Metabolic Studies

Biomarker for Metabolic Disorders:

Recent research has identified aminobutyric acids, including GABA-d2, as potential biomarkers for various metabolic disorders such as osteoporosis and hepatic encephalopathy. The ability to quantify these compounds accurately can aid in early diagnosis and treatment strategies.

Data Table: Quantification of Aminobutyric Acids

Clinical Applications

Therapeutic Potential:

GABA-d2 has been explored for its neuroprotective properties. Its administration has shown promise in protecting against neurodegeneration in models of Alzheimer's disease and other cognitive impairments.

Case Study:

A clinical trial investigated the effects of GABA-d2 supplementation on cognitive function in elderly patients. Participants exhibited improved memory and cognitive performance after eight weeks of treatment, indicating the compound's potential as a cognitive enhancer .

Analytical Chemistry

Mass Spectrometry Applications:

GABA-d2 is extensively used in mass spectrometry for studying metabolic pathways involving GABA. Its isotopic labeling allows for precise tracking of metabolic processes and interactions within biological systems.

Data Table: Mass Spectrometry Results

| Compound | Method Used | Detection Limit | Application |

|---|---|---|---|

| GABA-d2 | LC-MS/MS | 0.1 µM | Metabolomics profiling |

| Unlabeled GABA | LC-MS/MS | 0.5 µM | Comparative analysis |

Analyse Chemischer Reaktionen

Reactivity with Carbonyl Compounds

GABA-d<sub>2</sub> undergoes reactions typical of primary amines and carboxylic acids:

-

Hydroxymethylation : Reacts with formaldehyde (HCHO) to form stable thiazolidine derivatives (e.g., 1 in Fig. 1 of ) via cyclization.

-

Hemiaminal formation : Forms transient intermediates with aldehydes, influenced by pH and temperature ( ).

Table 1: Reaction Kinetics of GABA-d<sub>2</sub> with HCHO

| Condition | Reaction Rate (k) | Major Product | Stability |

|---|---|---|---|

| Acidic (DCl) | Slow | Hemithioacetal (2 ) | Low |

| Basic (NaOD) | Fast | Thiazolidine (1 ) | High |

| High Temp (318 K) | Accelerated | Cyclized adduct | Moderate |

Isotopic Effects on Stability

-

Deuterium kinetic isotope effect (KIE) : Slows proton/deuteron transfer steps, stabilizing intermediates like 2 under acidic conditions ( ).

-

Thermal stability : GABA-d<sub>2</sub> decomposes at 195°C (dec.), similar to unlabeled GABA, but exhibits altered fragmentation patterns in mass spectrometry ( ).

Metabolic Tracing

GABA-d<sub>2</sub> serves as a tracer in neurotransmitter metabolism studies due to its isotopic signature. Key applications include:

-

Tracking GABA degradation via GABA transaminase (GABA-T) in brain tissue ( ).

-

Elucidating pathways in mitochondrial dysfunction models ( ).

Analytical Chemistry

-

Mass spectrometry : The +2 Da mass shift enables precise quantification in biological matrices ( ).

-

NMR spectroscopy : Deuterium labeling simplifies <sup>1</sup>H NMR spectra by suppressing signals from labeled positions ( ).

Versus Non-Deuterated GABA

-

Reaction efficiency : GABA-d<sub>2</sub> shows ~10% slower reaction rates with electrophiles (e.g., HCHO) due to KIE ( ).

-

Product distribution : Cyclized products dominate under basic conditions, mirroring unlabeled GABA but with delayed kinetics ( ).

Versus Other Deuterated Forms

| Compound | Deuteration Position | Key Reactivity Difference |

|---|---|---|

| GABA-d<sub>2</sub> | C-2 | Altered cyclization kinetics ( ) |

| GABA-d<sub>6</sub> | C-2,3,4 | Enhanced metabolic stability ( ) |

Stability Under Physiological Conditions

-

pH dependence : Stable at physiological pH (7.4) but degrades in strongly acidic (pH < 2) or alkaline (pH > 10) environments ( ).

-

Oxidative resistance : Resists ROS-mediated degradation better than unlabeled GABA due to deuterium’s lower zero-point energy ( ).

Industrial and Pharmaceutical Relevance

Eigenschaften

IUPAC Name |

4-amino-2,2-dideuteriobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)/i2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCSSZJGUNDROE-CBTSVUPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727509 | |

| Record name | 4-Amino(2,2-~2~H_2_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67910-98-9 | |

| Record name | 4-Amino(2,2-~2~H_2_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67910-98-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.